

An In-depth Technical Guide to **tert-butyl N-(2-methoxyphenyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-butyl N-(2-methoxyphenyl)carbamate</i>
Cat. No.:	B116061

[Get Quote](#)

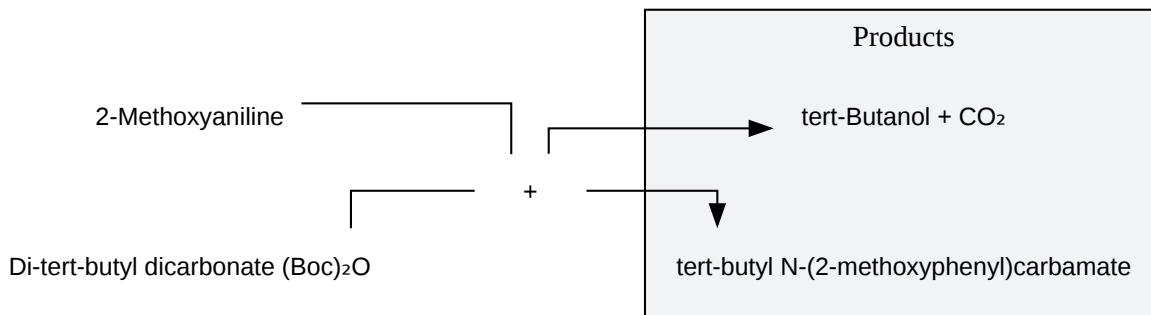
This guide provides a comprehensive technical overview of **tert-butyl N-(2-methoxyphenyl)carbamate**, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. While a specific CAS Registry Number for this compound is not widely cited in major chemical databases, its identity is well-defined by its structure and nomenclature. This document will serve as a critical resource for researchers, scientists, and drug development professionals by detailing its chemical identifiers, synthesis protocols, potential applications, and essential safety considerations.

Chemical Identity and Core Descriptors

tert-butyl N-(2-methoxyphenyl)carbamate belongs to the family of N-aryl carbamates, which are distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of an aniline derivative. In this case, the aryl group is 2-methoxyphenyl.

Identifier	Value	Source
IUPAC Name	tert-butyl N-(2-methoxyphenyl)carbamate	PubChemLite [1]
Molecular Formula	C ₁₂ H ₁₇ NO ₃	PubChemLite [1]
Molecular Weight	223.27 g/mol	-
Canonical SMILES	CC(C) (C)OC(=O)NC1=CC=CC=C1O C	PubChemLite [1]
InChI Key	DHSWMVURURVRDB- UHFFFAOYSA-N	PubChemLite [1]
CAS Number	Not assigned or widely reported	-

The Strategic Importance of the Boc Protecting Group


The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules. Its primary function is to temporarily mask the reactivity of an amine functionality.[\[2\]](#)[\[3\]](#) Amines are nucleophilic and basic, making them susceptible to a wide range of reactions. The Boc group electronically deactivates the nitrogen atom, rendering it less nucleophilic and preventing it from participating in undesired side reactions.

The utility of the Boc group stems from its stability under a broad spectrum of reaction conditions, including basic, and nucleophilic environments, while being readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[\[3\]](#) This selective removal allows for the deprotection of the amine at a desired stage of a multi-step synthesis, a critical feature in the development of pharmaceutical agents.

Synthesis of tert-butyl N-(2-methoxyphenyl)carbamate

The synthesis of **tert-butyl N-(2-methoxyphenyl)carbamate** is typically achieved through the N-acylation of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc_2O). This reaction is a standard and efficient method for the introduction of the Boc protecting group onto an amine.

General Reaction Scheme

[Click to download full resolution via product page](#)

Caption: General synthesis of **tert-butyl N-(2-methoxyphenyl)carbamate**.

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of N-Boc protected anilines and can be adapted for **tert-butyl N-(2-methoxyphenyl)carbamate**.

Materials:

- 2-Methoxyaniline
- Di-tert-butyl dicarbonate (Boc_2O)
- Triethylamine (Et_3N) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

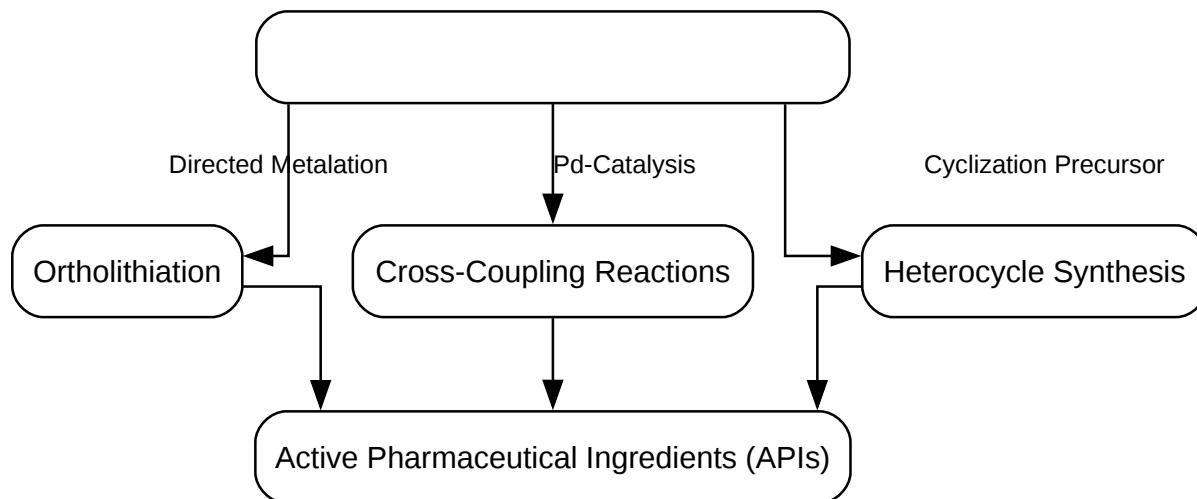
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 equivalent) in dichloromethane.
- Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction.
- Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-methoxyaniline) is consumed.
- Work-up:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
 - Wash the combined organic layers sequentially with saturated aqueous $NaHCO_3$ solution and brine.
 - Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 .
- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure **tert-butyl N-(2-methoxyphenyl)carbamate**.

Physicochemical Properties and Analytical Characterization

While extensive experimental data for this specific compound is not readily available, the following properties can be predicted based on its structure and data from analogous compounds.

Property	Predicted Value/Information
Appearance	White to off-white solid
Melting Point	Expected to be in the range of common N-aryl carbamates
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.
¹ H NMR	Expected signals include those for the tert-butyl protons (singlet, ~1.5 ppm), the methoxy protons (singlet, ~3.8 ppm), and aromatic protons (multiplets, ~6.8-7.5 ppm), as well as a broad singlet for the NH proton.
¹³ C NMR	Expected signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, the methoxy carbon, and the aromatic carbons.
IR Spectroscopy	Characteristic peaks for N-H stretching (~3300-3400 cm ⁻¹), C=O stretching of the carbamate (~1700-1730 cm ⁻¹), and C-O stretching.
Mass Spectrometry	The molecular ion peak [M] ⁺ or protonated molecular ion peak [M+H] ⁺ should be observable.

Applications in Research and Drug Development


tert-butyl N-(2-methoxyphenyl)carbamate is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The protected amine allows for selective modifications at other positions of the aromatic ring.

Role as a Synthetic Intermediate

The primary application of this compound is as a precursor for various chemical transformations, including:

- Ortholithiation: The Boc-protected amine group can direct ortho-lithiation, allowing for the introduction of substituents at the position adjacent to the carbamate.
- Cross-Coupling Reactions: The aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively.[4]
- Elaboration to Heterocycles: It can serve as a starting material for the synthesis of various nitrogen-containing heterocyclic compounds.

A notable example of a related compound's application is the use of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate as a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[5][6]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **tert-butyl N-(2-methoxyphenyl)carbamate**.

Safety, Handling, and Storage

As a dedicated Safety Data Sheet (SDS) for **tert-butyl N-(2-methoxyphenyl)carbamate** is not available, safety precautions should be based on those for structurally similar compounds and the reactants used in its synthesis.

Hazard Identification (based on analogous compounds):

- May be harmful if swallowed.[7][8]
- May cause skin and eye irritation.[8][9]
- May cause respiratory irritation.[8]

Recommended Precautions:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Wear appropriate chemical-resistant gloves (e.g., nitrile).
 - Wear safety glasses or goggles.
 - Wear a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[8]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

tert-butyl N-(2-methoxyphenyl)carbamate, while lacking a universally assigned CAS number, is a well-defined and synthetically valuable compound. Its utility is primarily derived from the

strategic use of the Boc protecting group, which enables a wide array of chemical transformations crucial for the synthesis of complex molecules in drug discovery and development. This guide provides the foundational knowledge for its synthesis, handling, and application, empowering researchers to effectively utilize this versatile intermediate in their scientific endeavors.

References

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl carbamate. Atlantis Press.
- PubChem. tert-butyl N-(2-ethyl-4-methoxy-phenyl)carbamate. National Center for Biotechnology Information.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl Carbamate. ResearchGate.
- PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information.
- PubChemLite. **Tert-butyl n-(2-methoxyphenyl)carbamate** (C12H17NO3).
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.
- PubChemLite. Tert-butyl n-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate (C14H22N2O3).
- Wiley Online Library. Tert-butyl N-(2-formyl-3-methoxyphenyl)carbamate.
- PubChem. tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate. National Center for Biotechnology Information.
- Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate.
- Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET.
- Synthesis of N-BOC amines by various routes. ResearchGate.
- ChemBK. tert-Butyl (2-amino-6-methoxyphenyl)carbamate.
- o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health.

- Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - Tert-butyl n-(2-methoxyphenyl)carbamate (C12H17NO3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-butyl N-(2-methoxyphenyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116061#tert-butyl-n-2-methoxyphenyl-carbamate-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com